2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxy-N-[2-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxy-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxy-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the chromen-4-one core: This is achieved by reacting 4-methylphenol with appropriate reagents to form the chromen-4-one structure.
Introduction of the phenoxy group: The chromen-4-one derivative is then reacted with 4-methylphenol under suitable conditions to introduce the phenoxy group.
Coupling with the acetamide derivative: The final step involves coupling the intermediate with N-[2-(trifluoromethyl)phenyl]acetamide using a coupling reagent such as 1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) in the presence of a base like lutidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxy-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.
Substitution: The phenoxy and acetamide groups can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chroman-4-one derivatives.
Scientific Research Applications
2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxy-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxy-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide: This compound shares structural similarities but differs in the presence of a cyano group instead of the chromen-4-one core.
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate:
Uniqueness
2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxy-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to its combination of the chromen-4-one core with phenoxy and acetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxy-N-[2-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F3NO5/c1-15-6-8-16(9-7-15)34-22-13-33-21-12-17(10-11-18(21)24(22)31)32-14-23(30)29-20-5-3-2-4-19(20)25(26,27)28/h2-13H,14H2,1H3,(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEKBRDFDAREJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC4=CC=CC=C4C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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